
6-Fluoroquinoline-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoroquinoline-4-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its incorporation of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position of the quinoline ring, along with a hydrochloride salt form. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoroquinoline-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoroquinoline.
Carboxylation: The carboxylic acid group is introduced at the 4th position using carboxylation reactions, often involving carbon dioxide and a suitable catalyst.
Hydrochloride Formation: The final step involves converting the free acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the fluorination and carboxylation reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoroquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
6-Fluoroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-fluoroquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death. The pathways involved include the binding of the compound to the DNA gyrase-DNA complex, preventing the supercoiling of bacterial DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloroquinoline-4-carboxylic acid
- 8-Fluoroquinoline-4-carboxylic acid
- 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
Uniqueness
6-Fluoroquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 6th position enhances its stability and bioactivity compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C10H7ClFNO2 |
|---|---|
Poids moléculaire |
227.62 g/mol |
Nom IUPAC |
6-fluoroquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6FNO2.ClH/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9;/h1-5H,(H,13,14);1H |
Clé InChI |
CHEBRDYTJLGJOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=CC(=C2C=C1F)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


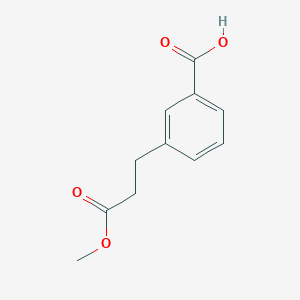
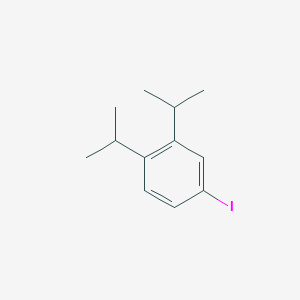
amino}acetic acid](/img/structure/B13511655.png)
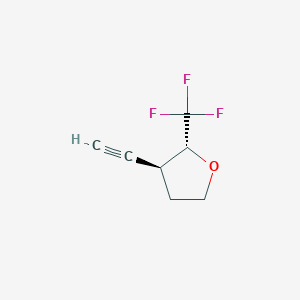
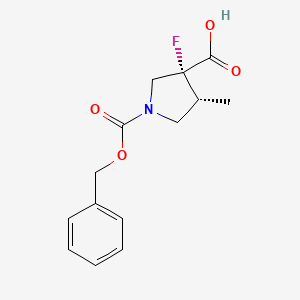
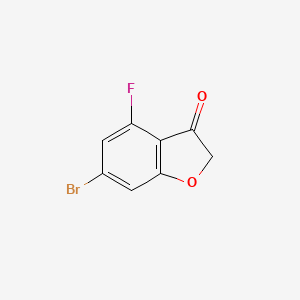
![1-[(Benzyloxy)carbonyl]-3-cyanopiperidine-3-carboxylic acid](/img/structure/B13511678.png)
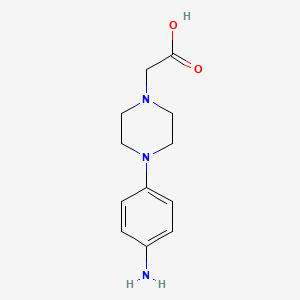
![3-Amino-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13511684.png)
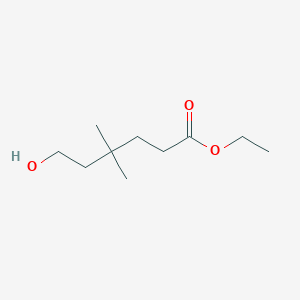
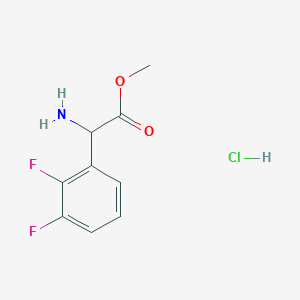
![Methyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13511717.png)
![(1S,2R,10S,11S,12R)-N-(3,4-dimethylphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13511723.png)
![2-[2-(Aminomethyl)pyridin-4-yl]acetic acid](/img/structure/B13511735.png)
